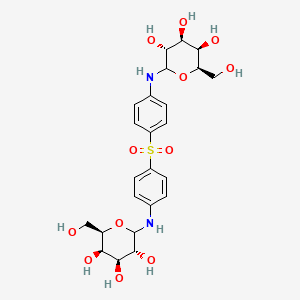

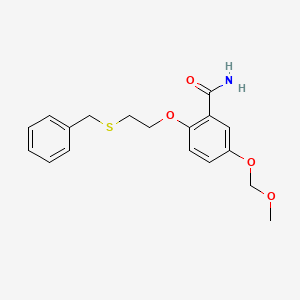

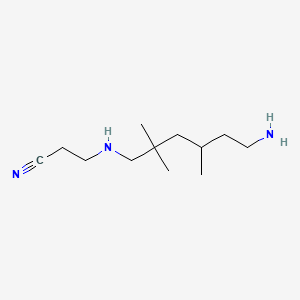

![molecular formula C17H24N2O5S B12809361 2-[3-(4-Hydroxy-2,5-dimethoxyphenyl)prop-2-enoyloxy]ethyl-trimethylazanium;thiocyanate](/img/structure/B12809361.png)

2-[3-(4-Hydroxy-2,5-dimethoxyphenyl)prop-2-enoyloxy]ethyl-trimethylazanium;thiocyanate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Sinapine thiocyanate is a naturally occurring alkaloid found predominantly in the seeds of cruciferous plants such as mustard and rapeseed. It is a choline ester of sinapic acid and is known for its various biological activities, including antioxidant, anti-inflammatory, and anti-cancer properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

Sinapine thiocyanate can be synthesized through a proline-mediated Knoevenagel-Doebner condensation in ethanol. This process involves bio-based syringaldehyde, Meldrum’s acid, and choline chloride, offering a sustainable alternative to existing low-yield pathways . The reaction conditions typically include the use of ethanol as a solvent and proline as a catalyst, resulting in a 52% overall yield .

Industrial Production Methods

Industrial production of sinapine thiocyanate often involves the extraction from defatted mustard seed meal using ethanol in a Soxhlet apparatus . This method ensures the efficient extraction of sinapine thiocyanate along with other phenolic compounds.

Chemical Reactions Analysis

Types of Reactions

Sinapine thiocyanate undergoes various chemical reactions, including oxidation, reduction, and substitution. It functions as an antioxidant by scavenging superoxide anion radicals .

Common Reagents and Conditions

Common reagents used in the reactions involving sinapine thiocyanate include ethanol, proline, and Meldrum’s acid . The conditions often involve moderate temperatures and the use of catalysts to facilitate the reactions.

Major Products Formed

The major products formed from the reactions of sinapine thiocyanate include sinapic acid derivatives and other phenolic compounds .

Scientific Research Applications

Sinapine thiocyanate has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of sinapine thiocyanate involves several molecular targets and pathways:

Anti-inflammatory: It inhibits the activation of the NLRP3 inflammasome, reducing inflammation and protecting vascular endothelial function.

Anti-cancer: It up-regulates growth arrest and DNA damage-inducible alpha, inhibiting the proliferation and mobility of cancer cells.

Antioxidant: It scavenges superoxide anion radicals, protecting cells from oxidative stress.

Comparison with Similar Compounds

Similar Compounds

Sinapic acid: A phenolic acid found in various plants, known for its antioxidant properties.

Sinapoyl glucose: A sinapic acid derivative found in canola and rapeseed, exhibiting antioxidant activity.

Canolol: A decarboxylated form of sinapic acid, known for its potent antioxidant properties.

Uniqueness

Sinapine thiocyanate is unique due to its combination of antioxidant, anti-inflammatory, and anti-cancer properties. Its ability to inhibit the NLRP3 inflammasome and up-regulate growth arrest and DNA damage-inducible alpha sets it apart from other similar compounds .

Properties

Molecular Formula |

C17H24N2O5S |

|---|---|

Molecular Weight |

368.4 g/mol |

IUPAC Name |

2-[3-(4-hydroxy-2,5-dimethoxyphenyl)prop-2-enoyloxy]ethyl-trimethylazanium;thiocyanate |

InChI |

InChI=1S/C16H23NO5.CHNS/c1-17(2,3)8-9-22-16(19)7-6-12-10-15(21-5)13(18)11-14(12)20-4;2-1-3/h6-7,10-11H,8-9H2,1-5H3;3H |

InChI Key |

NPOZDPAVPFLLCN-UHFFFAOYSA-N |

Canonical SMILES |

C[N+](C)(C)CCOC(=O)C=CC1=CC(=C(C=C1OC)O)OC.C(#N)[S-] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

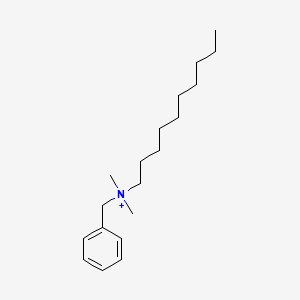

![[(2-Amino-5-ethoxyphenyl)sulfanyl]acetic acid](/img/structure/B12809314.png)

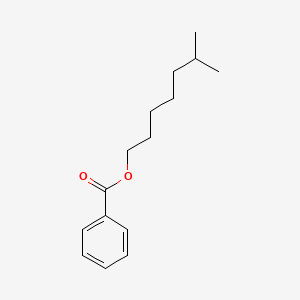

![Tetrahydrothieno[3,4-d][1,3]dioxol-2-one](/img/structure/B12809322.png)

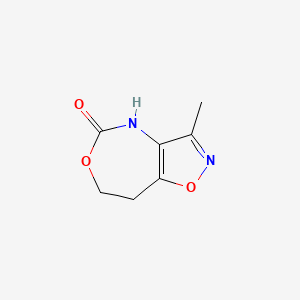

![2-Cyanobicyclo[3.2.1]oct-2-yl acetate](/img/structure/B12809351.png)